molecular formula C22H27N2OS+ B14965270 3-(4-tert-butylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-tert-butylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B14965270
M. Wt: 367.5 g/mol
InChI Key: SMJWXKQIYYPURB-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is a complex organic compound with a unique structure that combines a phenyl group, a tert-butyl group, and an imidazo[2,1-b][1,3]thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the imidazo[2,1-b][1,3]thiazine ring.

    Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(METHYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM
  • 3-[4-(ETHYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM

Uniqueness

The uniqueness of 3-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-1-PHENYL-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group, in particular, can influence the compound’s steric and electronic characteristics, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H27N2OS+

Molecular Weight

367.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C22H27N2OS/c1-21(2,3)17-10-12-18(13-11-17)22(25)16-23(19-8-5-4-6-9-19)20-24(22)14-7-15-26-20/h4-6,8-13,25H,7,14-16H2,1-3H3/q+1

InChI Key

SMJWXKQIYYPURB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O

Origin of Product

United States

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